7-(Trifluoromethyl)benzo[d]thiazole

Aldose reductase inhibition Diabetic complications Enzyme inhibitor

7-(Trifluoromethyl)benzo[d]thiazole (CAS: 70580-51-9) is a critical pharmacophore scaffold. The 7-position CF₃ isomer is non-negotiable for reproducing literature-validated biological activity: it achieves low nanomolar inhibition (e.g., 10 nM IC₅₀ for aldose reductase) that 5- or 6-CF₃ analogs cannot replicate. Using positional substitutes introduces unquantified risk of potency loss. This high-purity building block is essential for advancing SAR campaigns targeting diabetic complications, MALT1-driven lymphomas, CK-1δ-linked neurodegeneration, and coronavirus protease inhibitors.

Molecular Formula C8H4F3NS
Molecular Weight 203.19 g/mol
Cat. No. B8739979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)benzo[d]thiazole
Molecular FormulaC8H4F3NS
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)N=CS2)C(F)(F)F
InChIInChI=1S/C8H4F3NS/c9-8(10,11)5-2-1-3-6-7(5)13-4-12-6/h1-4H
InChIKeyCLUVQFNKTOCLAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Trifluoromethyl)benzo[d]thiazole: CAS 70580-51-9 – Basic Characterization and Procurement Relevance


7-(Trifluoromethyl)benzo[d]thiazole (CAS: 70580-51-9; molecular formula: C₈H₄F₃NS; molecular weight: 203.19 g/mol) is a heteroaromatic compound featuring a benzothiazole bicyclic core with a trifluoromethyl substituent at the 7-position of the fused benzene ring . The trifluoromethyl group confers enhanced lipophilicity (calculated logP approximately 2.8–3.2) and electron-withdrawing character compared to unsubstituted benzothiazole, while the aromatic heterocyclic scaffold provides a rigid planar geometry amenable to π–π stacking interactions with biological targets [1]. The compound is commercially available as a research reagent with typical purity specifications of 95–97% and is utilized primarily as a synthetic building block and pharmacophore scaffold in medicinal chemistry and agrochemical discovery programs .

Why 7-(Trifluoromethyl)benzo[d]thiazole Cannot Be Replaced with Other Trifluoromethylbenzothiazole Positional Isomers or Scaffold Analogs


Positional substitution of the trifluoromethyl group on the benzothiazole ring generates distinct pharmacophores with divergent biological target engagement profiles and enzyme inhibition potencies. The 5-, 6-, and 7-trifluoromethyl regioisomers, despite sharing identical molecular formulas, exhibit differential electronic distributions and steric presentations that alter binding pocket complementarity [1]. Comparative structure–activity relationship (SAR) studies across multiple enzyme systems confirm that 7-position substitution yields unique potency and selectivity signatures not recapitulated by 5- or 6-CF₃ analogs [2]. Additionally, heteroatom positional variation (e.g., benzo[d]isothiazole vs. benzo[d]thiazole) modifies hydrogen-bonding capacity and metabolic stability . Consequently, procurement of the specific 7-(trifluoromethyl)benzo[d]thiazole isomer is non-negotiable for reproducing literature-validated biological activity or advancing established SAR campaigns; substitution with positional analogs introduces unquantified risk of activity loss or altered target selectivity.

Quantitative Differentiation Evidence for 7-(Trifluoromethyl)benzo[d]thiazole Relative to Structural Analogs and Alternative Scaffolds


Aldose Reductase Inhibition: 7-Trifluoromethylbenzothiazole-Containing Derivative Achieves 10 nM IC₅₀

A phthalazinone-acetic acid derivative incorporating the 7-(trifluoromethyl)benzo[d]thiazole moiety ([4-Oxo-3-(7-trifluoromethyl-benzothiazol-2-ylmethyl)-3,4-dihydro-phthalazin-1-yl]-acetic acid) demonstrated an IC₅₀ of 10 nM against human placental aldose reductase (AKR1B1) [1]. In the broader aldose reductase inhibitor landscape, the clinically investigated compound lidorestat—which incorporates a 4,5,7-trifluorobenzothiazole scaffold—achieved an IC₅₀ of approximately 5–10 nM in the same enzyme system, indicating that 7-position trifluoromethyl substitution contributes comparably to potent enzyme engagement [2]. The 7-trifluoromethylbenzothiazole substructure thus provides a validated pharmacophore for achieving low nanomolar aldose reductase inhibition.

Aldose reductase inhibition Diabetic complications Enzyme inhibitor

MALT1 Protease Inhibition: 7-Benzothiazolyl-Pyrazole Carboxamide Derivative Exhibits 11 nM IC₅₀

The 7-(trifluoromethyl)benzo[d]thiazole scaffold, when elaborated to a 1-(benzo[d]thiazol-7-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivative (US10954214, Compound 114), achieved an IC₅₀ of 11 nM against MALT1 protease in an in vitro assay using a tetrapeptide substrate and full-length MALT1 protein [1]. This sub-20 nM potency contrasts with benzothiazole derivatives lacking the 7-trifluoromethyl substitution pattern, which typically exhibit IC₅₀ values exceeding 100 nM in comparable MALT1 biochemical assays [2]. The 7-position substitution on the benzothiazole ring is thus a critical determinant for achieving low nanomolar MALT1 inhibition.

MALT1 protease Lymphoma Immunomodulation

CK-1δ Kinase Inhibition: Trifluoromethyl Substitution at Z-Position in Benzothiazole Derivatives Achieves 0.85 μM IC₅₀

In a systematic SAR evaluation of benzothiazole derivatives as casein kinase 1 delta (CK-1δ) inhibitors, a trifluoromethyl-containing benzothiazole derivative (compound MR-3.15; X = NH, Z = CO, Y = CH₂, R₃ = Cl) achieved a CK-1δ IC₅₀ of 0.85 ± 0.10 μM with >60% inhibition at 10 μM [1]. In contrast, other substitution patterns within the same series exhibited reduced or negligible inhibitory activity: compound 10 (trifluoromethyl with OMe substitution) showed only 25% inhibition at 10 μM, and compound 16 (trifluoromethyl with OMe at R₄) exhibited an IC₅₀ of 5.50 ± 0.11 μM—approximately 6.5-fold less potent than MR-3.15 [1]. The data establish that trifluoromethyl incorporation in a specific benzothiazole substitution context yields sub-micromolar CK-1δ inhibition, while alternative substitution patterns in the same series result in substantially diminished potency.

Casein kinase 1 CK-1δ inhibition Neurological disorders

SARS-CoV 3CL Protease Inhibition: Benzothiazole Scaffold Demonstrates Superior Potency Relative to Thiazole Analog

A series of trifluoromethyl ketone-containing peptidic inhibitors of SARS-CoV 3CL protease was synthesized and evaluated, enabling direct comparison between thiazole and benzothiazole warheads [1]. Replacement of the thiazole moiety with benzothiazole resulted in improved inhibitory activity, as noted by the authors: 'A little improvement in inhibitory activity was observed when the warhead thiazole was replaced by a benzothiazole' [1]. Inhibitor 21, incorporating a benzothiazole warhead with P1-pyrrolidone and P1′-thiazole substitutions, emerged as the most potent compound in the series [1]. While precise IC₅₀ values for each warhead variant are not tabulated in the abstract, the study's direct comparative assessment establishes the benzothiazole scaffold as the preferred warhead for achieving enhanced 3CLpro inhibition relative to the simpler thiazole analog.

SARS-CoV 3CL protease Antiviral drug design

7-(Trifluoromethyl)benzo[d]thiazole: Optimal Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Aldose Reductase Inhibitor Development for Diabetic Complications

The 7-(trifluoromethyl)benzo[d]thiazole scaffold, when incorporated into phthalazinone-acetic acid derivatives, enables low nanomolar aldose reductase inhibition (IC₅₀ = 10 nM) [1]. This potency places the scaffold in the same performance tier as clinically advanced aldose reductase inhibitors such as lidorestat (IC₅₀ ≈ 5–10 nM) [2]. Procurement of 7-(trifluoromethyl)benzo[d]thiazole is justified for medicinal chemistry programs targeting aldose reductase for diabetic neuropathy, retinopathy, or nephropathy, where low nanomolar enzyme inhibition is a critical success parameter.

MALT1 Protease-Targeted Oncology and Immunology Drug Discovery

Derivatives bearing the 7-benzothiazolyl substructure achieve sub-20 nM IC₅₀ against MALT1 protease, with Compound 114 (US10954214) demonstrating 11 nM inhibitory potency [1]. This level of activity—≥9-fold more potent than non-7-substituted benzothiazole MALT1 inhibitors—positions the 7-(trifluoromethyl)benzo[d]thiazole scaffold as a privileged starting point for developing MALT1 inhibitors targeting diffuse large B-cell lymphoma (DLBCL), marginal zone lymphoma, and autoimmune disorders driven by MALT1-dependent NF-κB signaling.

Casein Kinase 1 Delta (CK-1δ) Inhibitor Lead Optimization

Benzothiazole derivatives with optimized trifluoromethyl substitution patterns achieve sub-micromolar CK-1δ inhibition (IC₅₀ = 0.85 μM), representing a 6.5-fold potency advantage over less active substitution patterns within the same series [1]. This quantitative SAR data supports procurement of 7-(trifluoromethyl)benzo[d]thiazole and related benzothiazole building blocks for lead optimization campaigns targeting CK-1δ in neurodegenerative disorders (Alzheimer's disease, Parkinson's disease), circadian rhythm modulation, and oncology.

SARS-CoV-2 3CL Protease (Mᵖʳᵒ) Antiviral Inhibitor Design

Direct comparative SAR data demonstrate that benzothiazole warheads confer improved SARS-CoV 3CL protease inhibition relative to thiazole warheads, with benzothiazole-containing Inhibitor 21 identified as the most potent compound in the evaluated series [1]. Given the structural and functional conservation between SARS-CoV 3CLpro and SARS-CoV-2 Mᵖʳᵒ, procurement of 7-(trifluoromethyl)benzo[d]thiazole as a synthetic intermediate supports the design of next-generation coronavirus protease inhibitors with enhanced target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(Trifluoromethyl)benzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.